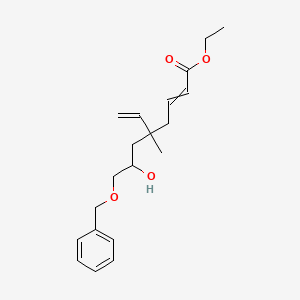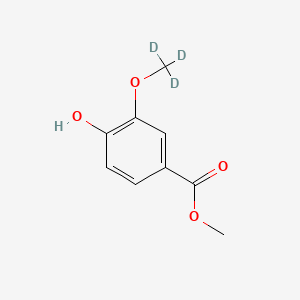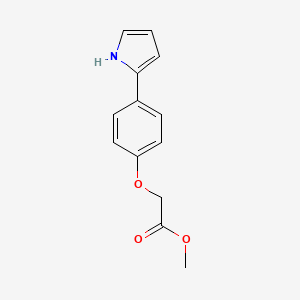
NBD, Cholesteryllinoleate
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NBD Cholesteryllinoleate is a green-fluorescent, cholesteryl ester enzyme substrate for lysosomal acid lipase and cholesteryl ester transfer protein (CETP) . It has a molecular formula of C46H68N4O5 and a molecular weight of 757.06 .
Synthesis Analysis
NBD-based synthetic probes exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing and self-assembly .Chemical Reactions Analysis
Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes . Depolarizing drugs are agonists at ACh receptors .Physical And Chemical Properties Analysis
NBD Cholesteryllinoleate is a solid powder . It has an emission of 537 nm and excitation of 469 nm . Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit properties including environmental sensitivity, high reactivity, distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size .科学的研究の応用
Lateral Mobility in Membranes
- Study 1 : NBD-Chol was incorporated into liposomes to measure its lateral mobility in membranes. The study found that at temperatures below the main phase transition, the diffusion coefficient of NBD-Chol is approximately twice that of a related probe, NBD-PtdCho. This suggests that cholesterol undergoes lateral phase separation in membranes at concentrations less than 20 mol % (Alecio, Golan, Veatch, & Rando, 1982).
Molecular Gels and Their Properties
- Study 2 : Nitrobenzoxadiazole (NBD)-containing cholesteryl derivatives, including NBD-Chol, demonstrated remarkable gelling abilities. Subtle changes in the length of spacers connecting NBD and Chol units produced significant changes in gelation ability and properties. For instance, gels showed superior mechanical strength and rapid self-healing properties (Xu, Peng, Yan, Yu, Zhang, Liu, & Fang, 2013).
Cholesteryl Ester Transfer Protein (CETP) Inhibition
- Study 3 : NBD-cholesterol was used in studies to explore the inhibition of CETP, a strategy for raising high-density lipoprotein cholesterol (HDL-C) and reducing cardiovascular risk. NBD-Chol played a role in identifying specific inhibitors for CETP, contributing to understanding the uniqueness in structure and function of enzymes like ACAT1 and ACAT2 (Lada, Davis, Kent, Chapman, Tomoda, Ōmura, & Rudel, 2004).
Interaction with Membrane Lipids and Proteins
- Study 4 : NBD-Chol was used as a fluorescent probe to monitor dynamic properties of membrane lipids and proteins. The study on 4-n-alkylamino-substituted NBD derivatives showed that NBD-Chol could induce proton conductivity in lipid membranes and increase proton permeability, thereby affecting mitochondrial function (Denisov, Kotova, Khailova, Korshunova, & Antonenko, 2014).
Biomarkers in Cholestasis
- Study 5 : NBD-Chol was used in nasobiliary drainage (NBD) as a treatment for pruritus in cholestatic liver disease. The research suggested that NBD can significantly improve symptoms associated with cholestasis and is well tolerated by patients (Ahmed, Jeyaraj, Reffitt, Devlin, Suddle, Hunt, Heneghan, Harrison, & Joshi, 2022).
将来の方向性
特性
CAS番号 |
78949-96-9 |
|---|---|
製品名 |
NBD, Cholesteryllinoleate |
分子式 |
C46H68N4O5 |
分子量 |
757.06 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl-d3-propyl disulfide
1335436-28-6
trans,trans-2,4-Decadienal - d4
1335436-29-7
3-(Methyl-d3-thio)-2-butanone
1335436-35-5
Quench 7 Carboxylic Acid, Succinimidyl Ester
304014-12-8





